N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine
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Overview
Description
N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring substituted with a fluorophenyl group and a bicyclic amine structure, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the furan ring, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The final step involves the formation of the bicyclic amine structure via a cyclization reaction under specific conditions, such as the use of a strong base and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to modify the bicyclic amine structure.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed.
Major Products
The major products formed from these reactions include furanones, modified bicyclic amines, and substituted fluorophenyl derivatives.
Scientific Research Applications
N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as modulation of neurotransmitter release or inhibition of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine
- N-{[5-(4-bromophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine
- N-{[5-(4-methylphenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine
Uniqueness
N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H21FN2O |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C18H21FN2O/c19-15-3-1-14(2-4-15)18-6-5-16(22-18)11-20-17-12-21-9-7-13(17)8-10-21/h1-6,13,17,20H,7-12H2 |
InChI Key |
FRSODWUTBVRSNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)NCC3=CC=C(O3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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